molecular formula C11H15NO B13242273 N-cyclobutyl-3-methoxyaniline

N-cyclobutyl-3-methoxyaniline

Cat. No.: B13242273
M. Wt: 177.24 g/mol
InChI Key: CSAAWTCVRNOYDS-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-methoxyaniline (CAS 1248017-66-4) is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This aniline derivative is characterized by a methoxy group at the meta position of the benzene ring and a cyclobutyl group attached to the nitrogen atom. Its structure, represented by the SMILES notation COC1=CC(NC2CCC2)=CC=C1, makes it a valuable intermediate in organic synthesis and medicinal chemistry research . As a building block, this compound can be utilized in the design and synthesis of more complex molecules, such as indole derivatives and other nitrogen-containing heterocycles that are of significant interest in pharmaceutical development . The constrained cyclobutyl ring can impart desirable steric and electronic properties to resultant compounds, potentially influencing their binding affinity and metabolic stability. Researchers may employ this compound in the exploration of novel pharmacologically active compounds, including those targeted for central nervous system disorders. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-cyclobutyl-3-methoxyaniline

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-6-10(8-11)12-9-4-2-5-9/h3,6-9,12H,2,4-5H2,1H3

InChI Key

CSAAWTCVRNOYDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2CCC2

Origin of Product

United States

Synthetic Methodologies for N Cyclobutyl 3 Methoxyaniline

Classical Synthetic Approaches

Classical methods for synthesizing N-cyclobutyl-3-methoxyaniline typically rely on well-established, fundamental organic reactions. These approaches, while often robust, may require harsh conditions or multiple steps.

Amination Reactions

Reductive amination stands out as a primary classical method for forging the crucial carbon-nitrogen bond. This strategy involves a two-step, one-pot reaction where an amine and a carbonyl compound are condensed to form an imine or enamine intermediate, which is then reduced to the target amine.

For the synthesis of this compound, this involves the reaction of 3-methoxyaniline with cyclobutanone (B123998). The initial reaction forms an iminium ion, which is not typically isolated but is immediately reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.com The use of titanium(IV) isopropoxide can also facilitate the initial imine formation. masterorganicchemistry.com This method is advantageous as it avoids the common problem of over-alkylation that can occur in direct alkylation methods. masterorganicchemistry.com

Table 1: Representative Conditions for Reductive Amination

Aniline (B41778) Derivative Carbonyl Compound Reducing Agent Solvent Typical Yield
3-Methoxyaniline Cyclobutanone Sodium Triacetoxyborohydride Dichloromethane (DCM) or Dichloroethane (DCE) Good to Excellent

Alkylation of Aniline Derivatives

Direct N-alkylation represents another classical route. In this approach, 3-methoxyaniline, acting as a nucleophile, attacks an electrophilic cyclobutyl source, such as cyclobutyl bromide or cyclobutyl tosylate, in a nucleophilic substitution reaction.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dicyclobutyl-3-methoxyaniline, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. masterorganicchemistry.com

Table 2: General Conditions for Alkylation of 3-Methoxyaniline

Alkylating Agent Base Solvent Typical Outcome
Cyclobutyl Bromide Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN) or Dimethylformamide (DMF) Mixture of mono- and di-alkylated products

Functionalization of Cyclobutane (B1203170) Derivatives

The synthesis can also commence from a pre-functionalized cyclobutane ring. Due to the inherent ring strain of cyclobutanes, they serve as versatile building blocks that can be transformed into a variety of compounds. nih.govnih.gov For instance, a reaction might start with cyclobutanol (B46151) or a derivative.

One conceptual pathway involves the conversion of cyclobutanol to a good leaving group (e.g., a tosylate or mesylate), followed by a nucleophilic substitution reaction with 3-methoxyaniline, similar to the alkylation method described previously. Alternatively, specialized reactions involving unique cyclobutane precursors like 2-hydroxycyclobutanones can lead to complex nitrogen-containing heterocycles through tandem reactions. chim.it A photoredox-catalyzed approach has also been developed for the direct alkylation of the α-C-H bonds of aniline derivatives using strained bicyclobutanes, resulting in α-cyclobutyl N-alkylaniline products. nih.gov

Modern Catalytic Synthetic Strategies

Modern synthetic chemistry increasingly favors transition-metal catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance under milder conditions compared to classical methods. acs.org

Transition-Metal Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and related C-N coupling processes, are powerful tools for forming aryl-nitrogen bonds. nih.govbeilstein-journals.org These methods can be adapted for the synthesis of this compound. Two primary disconnections are possible: coupling cyclobutylamine (B51885) with a 3-methoxyphenyl (B12655295) halide or coupling 3-methoxyaniline with a cyclobutyl halide.

The copper-catalyzed N-arylation of aliphatic amines with aryl halides is a well-established process. In this scenario, cyclobutylamine would be coupled with an aryl halide like 3-bromo- (B131339) or 3-iodoanisole. These reactions typically employ a copper(I) source, such as copper(I) iodide (CuI), often in the presence of a ligand and a base. rsc.orgorganic-chemistry.org Diamine ligands, in particular, have been shown to be effective in facilitating these transformations. nih.gov The reactions can even be performed in green solvents like water under mild conditions. beilstein-journals.orgnih.gov

Recent advancements have also explored tandem photoredox and copper catalysis for decarboxylative C(sp³)–N coupling, which can join anilines with alkyl carboxylic acid derivatives. epfl.ch Furthermore, photoinduced copper catalysis has been used to activate C-F bonds, enabling novel C-N coupling reactions. nih.gov These modern methods represent the cutting edge of C-N bond formation, providing efficient and sustainable routes to complex amines. rsc.org

Table 3: Representative Conditions for Copper-Catalyzed C-N Coupling

Coupling Partner 1 Coupling Partner 2 Copper Source Ligand (Example) Base (Example) Solvent (Example)
3-Iodoanisole Cyclobutylamine Copper(I) Iodide (CuI) N,N'-Dimethylethylenediamine Potassium Phosphate (K₃PO₄) Toluene

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a major pillar of organic synthesis, avoiding the use of metals. beilstein-journals.org The synthesis of this compound via organocatalysis could potentially be achieved through direct C(sp³)–N bond formation. For instance, methods for the organocatalytic amination of alkyl ethers have been developed, proceeding via an oxidative C(sp³)–N bond formation. rsc.org

Chiral phosphoric acids are prominent organocatalysts capable of activating substrates for various transformations, including the synthesis of axially chiral N,N'-bisindoles through formal (3+2) cycloadditions. nih.gov While direct N-cyclobutylation using organocatalysts is not extensively documented, the principles of activating C-H bonds or using umpolung reactivity could be applied to develop novel, metal-free routes. beilstein-journals.org

Photoredox-Catalyzed Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. uark.edu This strategy is particularly relevant to the chemistry of N-cyclobutylanilines. Research has shown that N-cyclobutylanilines can be oxidized to their corresponding amine radical cations using a photoredox catalyst (e.g., an iridium complex) upon irradiation with visible light. uark.edunih.gov

This radical cation can undergo a facile C-C bond cleavage of the strained cyclobutyl ring to generate a distonic radical cation. uark.eduuark.edu This reactive intermediate has been trapped in intermolecular [4+2] annulation reactions with alkynes to produce a variety of amine-substituted cyclohexenes. nih.govnih.gov This reactivity highlights a synthetic application of N-cyclobutylanilines rather than a direct synthesis of them, but it underscores the unique electronic properties of this scaffold. The synthesis of the starting N-cyclobutylaniline for these studies is often achieved through conventional methods like reductive amination.

Table 3: Photoredox-Catalyzed [4+2] Annulation of N-Cyclobutylanilines This table summarizes the key findings for the reaction of N-cyclobutylanilines under photoredox conditions.

ReactantsCatalyst SystemProduct TypeKey Mechanistic StepReference
N-Cyclobutylaniline + AlkyneIr(dtbbpy)(ppy)₂ + Visible LightAmine-substituted cyclohexene (B86901)Single-electron oxidation followed by C-C bond cleavage of the cyclobutyl ring. nih.gov
N-Cyclobutylaniline + AlkyneSelf-doped Ti³⁺@TiO₂ + Visible LightAmine-substituted cyclohexeneHeterogeneous catalysis mediated by singlet oxygen. researchgate.net

Development of Regioselective Synthesis Routes

Achieving the specific 1,3-substitution pattern of this compound requires regioselective control. If starting from an aniline that is already substituted with a cyclobutyl group, a subsequent electrophilic aromatic substitution would likely be directed to the ortho and para positions due to the activating nature of the amino group. Therefore, a more common strategy involves starting with a pre-functionalized benzene (B151609) ring.

For instance, using 3-bromoanisole (B1666278) or 3-methoxynitrobenzene as the starting material ensures the methoxy (B1213986) group is correctly positioned. The subsequent C-N bond formation, via methods like Buchwald-Hartwig amination or iron-catalyzed reductive coupling, then installs the cyclobutylamino group at the desired location. nih.gov

Alternatively, direct C-H functionalization methods offer pathways to introduce substituents with high regioselectivity. Palladium catalysis using specially designed cooperating ligands has enabled the direct ortho-arylation of unprotected anilines, preventing the competing N-arylation. semanticscholar.org While this addresses ortho-functionalization, achieving meta-selectivity is more challenging and often relies on the inherent electronic biases of the starting material or the use of specific directing groups that are later removed.

Scalability and Industrial Feasibility of Synthetic Methods

The industrial-scale production of this compound requires synthetic methodologies that are not only efficient and high-yielding but also economically viable, safe, and environmentally sustainable. The transition from laboratory-scale synthesis to large-scale manufacturing presents numerous challenges, including managing reaction exotherms, minimizing waste, and avoiding costly or hazardous reagents and purification techniques. The feasibility of scaling up a particular synthetic route is contingent on factors such as the cost and availability of raw materials, catalyst efficiency and cost, reaction conditions, and the complexity of product isolation.

Several synthetic strategies can be envisioned for the synthesis of this compound, primarily revolving around the formation of the crucial carbon-nitrogen bond between the cyclobutyl group and the aniline nitrogen. The most common laboratory methods include nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. However, their translation to an industrial setting requires careful evaluation.

A prevalent approach involves the direct N-alkylation of 3-methoxyaniline with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl tosylate. This nucleophilic substitution reaction is straightforward but can be hampered by issues on a larger scale. Challenges include the potential for over-alkylation, leading to the formation of tertiary amines, and the need to manage the exothermic nature of the reaction. The use of a base is required to neutralize the hydrogen halide formed, adding to the raw material cost and waste stream.

Transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, offer a more controlled and often higher-yielding alternative. This reaction would couple 3-methoxyaniline with a cyclobutyl halide or sulfonate using a palladium-based catalyst. While highly effective, the scalability of this method is often limited by the high cost of palladium catalysts and the specialized phosphine (B1218219) ligands required. Catalyst recovery and removal of residual palladium from the final product to meet regulatory standards are significant hurdles in an industrial context.

More recent developments in photoredox and copper-catalyzed C-N coupling reactions present potentially more scalable and cost-effective alternatives. epfl.ch For instance, a dual photoredox and copper-catalyzed decarboxylative coupling has been reported for similar structures, which could be adapted for this compound. epfl.ch Copper catalysts are significantly cheaper than palladium, making them more attractive for industrial applications. researchgate.net Similarly, methods involving the dehydrogenative coupling of anilines with cyclohexanones have been developed, which could potentially be adapted for use with cyclobutanone and 3-methoxyaniline. nih.gov These newer methods often proceed under milder conditions but may require further optimization to achieve the high throughput and robustness required for industrial production.

Another key consideration for industrial feasibility is the purification of the final product. Laboratory procedures often rely on column chromatography, which is generally impractical and prohibitively expensive for large-scale production. epfl.ch Therefore, scalable methods must be designed to yield a product that can be purified through more industrially friendly techniques like crystallization or distillation. This often necessitates higher reaction selectivity to minimize impurities that are difficult to separate.

The choice of solvent also plays a critical role in scalability. Environmental regulations and safety considerations favor the use of greener solvents and, where possible, solvent-free conditions. chim.it Reactions that can be performed in water or under solvent-free conditions are highly desirable from an industrial perspective. chim.it

The following table summarizes the potential advantages and disadvantages of various synthetic approaches concerning their industrial scalability.

Synthetic MethodKey ReagentsCatalystScalability AdvantagesScalability Challenges
Reductive Amination 3-Methoxyaniline, Cyclobutanone, Reducing Agent (e.g., NaBH₃CN, H₂)Acid or Metal (e.g., Pd/C)Utilizes readily available starting materials. Can often be a one-pot procedure.Use of stoichiometric or hazardous reducing agents. Control of over-reduction.
Nucleophilic Substitution 3-Methoxyaniline, Cyclobutyl BromideNone (Base required)Simple procedure without expensive catalysts.Potential for dialkylation by-products. Exothermic reaction control. Waste generation from base.
Buchwald-Hartwig Amination 3-Methoxyaniline, Cyclobutyl Halide/TosylatePalladium complexes with phosphine ligandsHigh yields and selectivity. Broad substrate scope.High cost of palladium and ligands. Strict anaerobic conditions required. Residual metal contamination.
Copper-Catalyzed Coupling 3-Methoxyaniline, Cyclobutylating AgentCopper salts (e.g., CuI) with ligandsLower catalyst cost compared to palladium. researchgate.netMay require higher catalyst loading or temperatures. Ligand development is ongoing.
Photoredox Catalysis 3-Methoxyaniline, Cyclobutyl precursorIridium or Organic Photocatalyst epfl.chMild reaction conditions. Novel reactivity.High cost of iridium catalysts. Requires specialized photoreactor equipment for large scale.

Ultimately, the development of a truly scalable and industrially feasible process for this compound will likely involve a multi-pronged approach. This would include optimizing reaction conditions to maximize yield and selectivity, selecting cost-effective and recoverable catalysts, and designing a process that minimizes waste and avoids complex purification steps. Research into continuous flow manufacturing could also offer significant advantages for scalability, providing better control over reaction parameters and improving safety and efficiency.

Chemical Reactivity and Transformations of N Cyclobutyl 3 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of Aniline (B41778) Derivatives

The benzene (B151609) ring in N-cyclobutyl-3-methoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the N-cyclobutylamino group and the methoxy (B1213986) group. wikipedia.orgschoolwires.net Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to specific positions on the ring. wikipedia.org

The N-cyclobutylamino group at position C-1 directs electrophiles to positions C-2, C-4, and C-6. The methoxy group at position C-3 directs electrophiles to positions C-2, C-4, and C-6 relative to its own position. This overlap in directing effects strongly activates positions 2 and 4, and to a lesser extent, position 6.

Position 2: Ortho to both the amino and methoxy groups.

Position 4: Para to the amino group and ortho to the methoxy group.

Position 6: Ortho to the amino group.

The combination of these activating groups makes the aromatic ring significantly more nucleophilic than benzene. wikipedia.org Consequently, reactions like halogenation, nitration, and sulfonation are expected to proceed under mild conditions. minia.edu.eg For instance, bromination of highly activated rings like anisole (B1667542) can occur even without a Lewis acid catalyst. pearson.com However, the steric bulk of the N-cyclobutyl group may hinder substitution at the C-2 position, potentially favoring attack at C-4 and C-6.

Under strongly acidic conditions, the basic nitrogen atom of the amino group can be protonated to form an ammonium (B1175870) salt. This protonated group, -N+H2-cyclobutyl, is a strongly deactivating, meta-directing group, which would fundamentally alter the reactivity and regioselectivity of EAS reactions.

Friedel-Crafts reactions on highly activated systems like this must be approached with caution. Friedel-Crafts acylation, for example, may require milder catalysts than aluminum chloride (AlCl₃) to prevent side reactions such as demethylation of the methoxy group. stackexchange.com

ReactionTypical ReagentPredicted Major Product(s)Comments
BrominationBr₂4-Bromo-N-cyclobutyl-3-methoxyaniline and/or 6-Bromo-N-cyclobutyl-3-methoxyanilineReaction is expected to be rapid. Steric hindrance at C-2 may disfavor 2-bromo substitution. Polybromination is possible with excess reagent.
NitrationHNO₃/H₂SO₄ (mild conditions)4-Nitro-N-cyclobutyl-3-methoxyaniline and/or 6-Nitro-N-cyclobutyl-3-methoxyanilineStrongly acidic conditions can protonate the amine, deactivating the ring. Oxidation of the ring is a potential side reaction.
AcylationCH₃COCl / Milder Lewis Acid (e.g., ZnCl₂)1-(5-(Cyclobutylamino)-4-methoxyphenyl)ethan-1-one (Acylation at C-4)Strong Lewis acids like AlCl₃ should be avoided to prevent demethylation of the ether. stackexchange.com

Transformations Involving the Amino Group

The secondary amino group is a key site of reactivity, participating in a range of bond-forming reactions.

This compound, as a secondary amine, readily undergoes acylation or amidation when treated with carboxylic acid derivatives like acyl chlorides or anhydrides. This nucleophilic acyl substitution reaction results in the formation of a stable N,N-disubstituted amide. cognitoedu.org The reaction involves the attack of the nitrogen's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. cognitoedu.org Typically, a base such as pyridine (B92270) or a tertiary amine is added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. fishersci.co.uk

General Reaction Scheme for Amidation:

R-COCl (Acyl Chloride) + this compound → N-acyl-N-cyclobutyl-3-methoxyaniline + HCl

Alkylation: The secondary amine can be further alkylated to form a tertiary amine using an alkylating agent such as an alkyl halide. However, controlling the reaction to prevent over-alkylation to the quaternary ammonium salt can be challenging. psu.edu Modern synthetic methods, such as the "hydrogen borrowing" or "hydrogen auto-transfer" strategy, offer a more sustainable alternative. beilstein-journals.org This method uses alcohols as alkylating agents in the presence of a metal catalyst, producing water as the only byproduct. beilstein-journals.orgrsc.org Various catalysts based on cobalt, nickel, and manganese have been developed for the efficient N-alkylation of anilines with alcohols. beilstein-journals.orgrsc.orgresearchgate.netacs.org

Catalytic Systems for N-Alkylation of Anilines
Catalyst SystemAlkylating AgentSubstrate ScopeReference
CoNx@NCBenzyl AlcoholsAniline and substituted anilines researchgate.net
Cobalt-based MOFBenzyl AlcoholAniline derivatives rsc.org
[(PPh₃)₂NiCl₂]AlcoholsDiverse aromatic and heteroaromatic amines acs.org
Mn–NHC complexAlcoholsAromatic and aliphatic amines beilstein-journals.org

Reductive Amination: While reductive amination is a primary method for synthesizing this compound (from 3-methoxyaniline and cyclobutanone), the principles are central to understanding the N-cyclobutyl bond. harvard.edu This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the iminium ion in the presence of the carbonyl starting material. harvard.edu The direct reductive amination of cycloaliphatic ketones with various anilines has been shown to be highly efficient. rsc.org

The formation of a traditional Schiff base (an azomethine or imine, R₂C=NR') occurs through the condensation of a primary amine with an aldehyde or a ketone. nih.goviosrjournals.org As a secondary amine, this compound cannot form a stable Schiff base because it lacks the second hydrogen atom on the nitrogen required for the final dehydration step to form the C=N double bond.

Instead, secondary amines react with aldehydes and ketones that possess an α-hydrogen to form enamines . The reaction proceeds through an initial nucleophilic addition to form a carbinolamine intermediate. This intermediate is then protonated and dehydrates to form a resonance-stabilized iminium ion. In the final step, a proton is removed from the α-carbon of the original carbonyl compound, yielding the enamine product (a compound with an amino group attached to a double bond).

Beyond simple alkylation, the nitrogen atom can participate in more complex carbon-nitrogen bond-forming reactions, often catalyzed by transition metals. pageplace.de One of the most powerful methods is the Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate. While often used to synthesize anilines, the methodology can be applied to secondary amines like this compound to introduce an additional aryl or vinyl group, yielding a tertiary amine.

The borrowing hydrogen methodology also represents a key strategy for N-C bond formation, providing an atom-economical route to synthesize more complex amines from simpler alcohols and amines. beilstein-journals.orgacs.org

Reactions at the Methoxy Group

The methoxy group (-OCH₃) is an ether, which is a generally unreactive functional group. wikipedia.org Its primary transformation is ether cleavage, which requires harsh reaction conditions. This reaction involves breaking the C-O bond to convert the anisole derivative into a phenol.

The most common reagents for cleaving aryl methyl ethers are strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), or strong Lewis acids such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃). wikipedia.org The reaction with HI, for example, proceeds via protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack (Sₙ2) by the iodide ion on the methyl group's carbon atom, displacing the phenoxide and forming methyl iodide.

General Reaction Scheme for Ether Cleavage:

N-cyclobutyl-3-(hydroxy)aniline + CH₃-X (where X = I, Br)

Common Reagents for Aryl Methyl Ether Cleavage
ReagentTypical ConditionsByproductReference
Hydroiodic Acid (HI)RefluxMethyl Iodide (CH₃I) wikipedia.org
Hydrobromic Acid (HBr)RefluxMethyl Bromide (CH₃Br)-
Boron Tribromide (BBr₃)Low temperature (e.g., -78 °C to RT) in an inert solvent (e.g., CH₂Cl₂)B(OCH₃)Br₂ (hydrolyzes to boric acid and methanol) wikipedia.org
Boron Trichloride (BCl₃)Low temperature in an inert solventB(OCH₃)Cl₂ (hydrolyzes) wikipedia.org

: Cyclobutyl Ring Transformations and Functionalization

The cyclobutyl group attached to the nitrogen atom of this compound is not merely a passive substituent. Its inherent ring strain and the electronic influence of the adjacent aniline moiety allow it to participate in a variety of chemical transformations. These reactions, particularly those initiated by photoredox catalysis, leverage the cleavage of the strained four-membered ring to generate reactive intermediates, paving the way for novel molecular constructions. Furthermore, the C(sp³)–H bonds of the cyclobutyl ring represent potential sites for selective functionalization, a key strategy in modern synthetic chemistry for molecular editing.

Cycloaddition Reactions

Recent advancements in synthetic methodology have demonstrated that N-cyclobutyl anilines, including the 3-methoxy derivative, can serve as four-carbon synthons in formal cycloaddition reactions. These transformations are typically enabled by visible-light photoredox catalysis, which initiates a sequence involving ring-opening followed by annulation with a suitable reaction partner.

A notable example is the intermolecular [4+2] cycloaddition between N-cyclobutyl anilines and α-substituted vinylketones. rsc.org This process, which yields highly functionalized cyclohexylamine (B46788) derivatives, is initiated by the single-electron oxidation of the aniline by an excited photocatalyst. This leads to a radical cation that triggers the opening of the cyclobutyl ring. The resulting intermediate then engages with the vinylketone in a cycloaddition cascade. rsc.org For this compound, the reaction proceeds under mild conditions, highlighting the utility of this method. rsc.org

Similarly, a visible-light-promoted [4+2] annulation has been developed between N-cyclobutyl anilines and alkynes. nih.govnih.gov This reaction constructs amine-substituted cyclohexene (B86901) structures, which are prevalent in many biologically active compounds. The process is redox-neutral and exhibits perfect atom economy. nih.gov The reaction is initiated by photooxidation of the aniline, leading to the cleavage of the cyclobutyl ring and formation of a key distonic radical cation intermediate that reacts with the alkyne. nih.govuark.edu

Catalyst/ConditionsReactantProduct TypeYieldReference
Photocatalyst (Blue LEDs)α-Substituted VinylketonesCyclohexylamine derivativesModerate to Good rsc.org
Ir-based PhotocatalystAlkynesAmine-substituted cyclohexenesGood to Excellent nih.govnih.gov
EDA Complex (Blue LEDs)α,β-Unsaturated CarbonylsN-Arylaminocycloalkyl compoundsGood to Excellent researchgate.net

This table summarizes cycloaddition reactions involving N-cyclobutyl anilines as four-carbon synthons.

Ring-Opening Rearrangements

The key step enabling the cycloaddition reactions of this compound is a productive ring-opening rearrangement. This transformation is driven by the release of the inherent strain energy of the four-membered ring (approximately 26 kcal/mol) and is facilitated by the formation of a radical cation on the aniline nitrogen. uark.edunih.gov

The process begins with a single-electron transfer (SET) from the aniline moiety to a photo-excited catalyst, generating an amine radical cation. uark.edu This species is poised to undergo a rapid C–C bond cleavage of the cyclobutyl ring. This homolytic cleavage is regioselective, driven by the formation of the more stable secondary carbon radical over a primary one, resulting in a 1,4-distonic radical cation intermediate. nih.govuark.edu This intermediate possesses two distinct reactive sites: a nucleophilic carbon radical and an electrophilic iminium ion, which are then trapped by various reactants in subsequent steps. uark.edu

The propensity for N-cyclobutylamines to undergo ring-opening under radical conditions is well-documented. For instance, the rate constant for the ring opening of the related cyclobutyl-n-propylaminyl radical was determined to be 1.2 x 10⁵ s⁻¹ at 25 °C. nih.gov It is proposed that the ring opening of the N-cyclobutylaniline radical cation is even faster than that of the neutral aminyl radical. nih.gov This inherent reactivity makes N-cyclobutylamines challenging substrates in certain nitrogen-radical-based approaches where ring integrity is desired, but it provides a powerful synthetic tool when ring-opening is the intended pathway. unica.it

This ring-opening strategy has been successfully applied to the synthesis of not only six-membered rings through [4+2] annulations but also to the 1,4-difunctionalization of the opened carbon chain by trapping the radical and iminium ion sites with different reagents. uark.eduuark.edu

C(sp³)–H Functionalization of the Cyclobutyl Moiety

Direct functionalization of carbon-hydrogen (C–H) bonds, particularly the typically inert C(sp³)–H bonds found on alkyl and cycloalkyl groups, is a central goal in modern organic synthesis. This approach allows for the late-stage modification of molecules without the need for pre-installed functional groups. uark.edu For this compound, the C(sp³)–H bonds on the cyclobutyl ring are potential targets for such transformations.

While direct C–H functionalization on this compound itself without concomitant ring-opening is not widely reported, the principles have been established in closely related systems. Palladium-catalyzed C(sp³)–H activation is a prominent strategy for this purpose. nih.govresearchgate.net These reactions often require a directing group to position the metal catalyst in proximity to the target C–H bond, thereby facilitating its cleavage. The aniline nitrogen or a transiently installed directing group could, in principle, serve this role. nih.gov

For example, palladium-catalyzed enantioselective C(sp³)–H arylation has been successfully demonstrated on cyclobutane (B1203170) rings in other molecular contexts, such as cyclobutanecarboxylic acids and cyclobutyl ketones. nih.govresearchgate.net These reactions utilize chiral ligands to control the stereochemistry of the newly formed C–C bond. A hypothetical C–H arylation of this compound would likely proceed through a similar mechanism, involving the formation of a cyclometalated intermediate.

Catalyst SystemSubstrate TypeTransformationKey FeatureReference
Pd(II) / Chiral LigandCyclobutane Carboxylic Acidsβ-C(sp³)–H Arylation/VinylationCarboxylic acid as directing group nih.govresearchgate.net
Pd(II) / Chiral TDGCyclobutyl Ketonesβ-C(sp³)–H ArylationTransient directing group (TDG) enables reaction snnu.edu.cn
Ir-based PhotocatalystN-Aryl Aminesα-C–H CyclobutylationForms α-cyclobutyl N-alkylaniline products nih.govsorbonne-universite.fr

This table illustrates established methods for C(sp3)–H functionalization on cyclobutane rings and related amine systems, demonstrating the potential for application to this compound.

In an alternative approach involving photoredox catalysis, α-amino radicals can be generated and coupled with various partners. For instance, a method for the direct C–H cyclobutylation of aniline derivatives has been developed where an α-amino radical adds to a highly strained bicyclo[1.1.0]butane. sorbonne-universite.fr While this reaction builds a cyclobutyl group rather than functionalizing an existing one, it underscores the utility of radical-based strategies for manipulating C–H bonds adjacent to nitrogen.

Mechanistic Investigations of N Cyclobutyl 3 Methoxyaniline Reactions

Radical Reaction Mechanisms

Radical reactions of N-substituted anilines are of significant interest due to their role in various synthetic transformations. For N-cyclobutyl-3-methoxyaniline, the presence of the electron-donating methoxy (B1213986) and N-cyclobutyl groups influences the stability and reactivity of radical intermediates.

The photoexcitation of aniline (B41778) derivatives can lead to the formation of radical species. While specific studies on this compound are not prevalent, the general mechanism for anilines involves the absorption of light to promote an electron to a higher energy orbital, forming an excited state. This excited molecule can then undergo homolytic cleavage or electron transfer to generate radicals. For instance, N-alkylanilines have been shown to undergo photochemical reactions, suggesting that this compound could follow similar pathways upon irradiation. acs.org

The stability of the resulting aniline radical cation is a key factor in these processes. Studies on other aniline radical cations have shown that the unpaired electron is often delocalized over the phenyl ring and the nitrogen atom. researchgate.net The presence of the electron-donating 3-methoxy group in this compound would be expected to further stabilize the radical cation intermediate.

Electron transfer is a fundamental step in many reactions involving anilines. Both electron-rich and electron-poor anilines are susceptible to oxidation, primarily through a single-electron transfer (SET) mechanism. acs.org The lower aqueous oxidation potentials of anilines compared to similar compounds like phenols make them more readily oxidized via SET reactions. acs.org In the case of this compound, the nitrogen atom's lone pair and the electron-rich aromatic ring make it a good electron donor.

Upon single-electron transfer, an aniline radical cation is formed. beilstein-journals.org These radical cations are known to be highly reactive intermediates in a variety of reactions, including dimerization, polymerization, and nucleophilic substitutions. researchgate.net The subsequent reactions of the this compound radical cation would depend on the specific reaction conditions and the other reagents present. For example, in the presence of a suitable nucleophile, the radical cation could undergo further reaction to form a substituted product.

Transition-State Analysis in Catalyzed Reactions

Understanding the transition states in catalyzed reactions is essential for optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound, transition-state analysis can provide insights into the reaction mechanism and selectivity.

In the context of N-alkylation of anilines, the transition state is believed to involve the formation of a bond between the nitrogen of the aniline and the carbon of the alkylating agent. google.com For this compound, a similar transition state would be expected in N-alkylation reactions. The geometry of this transition state can be influenced by the steric bulk of the cyclobutyl group and the electronic effects of the methoxy group.

In transition-metal-catalyzed reactions, such as the Rh-catalyzed aerobic oxidative cyclization of anilines, computational studies can be used to model the transition states of key steps like C-H activation and reductive elimination. nih.gov For a hypothetical cyclization reaction involving this compound, density functional theory (DFT) calculations could be employed to determine the energies and geometries of the relevant transition states, providing a deeper understanding of the reaction pathway.

Reaction TypeKey Features of Proposed Transition State
N-AlkylationFormation of a new N-C bond with simultaneous breaking of a C-X bond (where X is a leaving group). The geometry is influenced by the steric hindrance of the cyclobutyl group.
Catalytic CyclizationInvolvement of a metal center (e.g., Rh, Pd) coordinating to the aniline nitrogen and activating a C-H bond for intramolecular bond formation.

Intramolecular Rearrangements and Cyclization Mechanisms

N-substituted anilines can undergo a variety of intramolecular rearrangements and cyclization reactions to form heterocyclic compounds, which are important structural motifs in many biologically active molecules.

One relevant example is the oxidative cyclization of anilines. For instance, Rh-catalyzed C-H cyclization of anilines with alkynes and CO has been reported to proceed via an aerobic oxidative protocol. nih.gov A proposed mechanism for a similar reaction involving this compound could involve initial coordination of the aniline to the metal catalyst, followed by C-H activation and subsequent cyclization. An isotopic labeling experiment in a related system showed H/D exchange, suggesting a reversible cyclometalation step. nih.gov

Another type of intramolecular reaction is the cyclization of N-substituted 2-alkenylanilines to form indoles. This process can proceed through an oxidation-intramolecular cyclization-elimination sequence. mdpi.com While this compound does not have the alkenyl group for this specific reaction, it highlights the potential for intramolecular cyclization pathways in appropriately substituted aniline derivatives.

Nucleophilic Attack and Addition Mechanisms

The nitrogen atom of this compound possesses a lone pair of electrons, making it a nucleophile. wikipedia.org It can participate in nucleophilic substitution and addition reactions by donating this electron pair to an electrophile.

In a typical nucleophilic substitution reaction, the nitrogen atom of this compound would attack an electrophilic carbon atom, leading to the displacement of a leaving group. youtube.comyoutube.comyoutube.com The rate and success of such a reaction would depend on the nature of the electrophile, the leaving group, and the reaction conditions.

Anilines can also act as nucleophiles in addition reactions. For example, they can add to carbonyl compounds or activated alkenes. The methoxy group at the meta position of this compound will have a modest electronic influence on the nucleophilicity of the nitrogen, primarily through its inductive effect.

Reaction TypeRole of this compoundExample of Electrophile
Nucleophilic SubstitutionNucleophileAlkyl halide
Nucleophilic AdditionNucleophileAldehyde or Ketone

Spectroscopic Probes for Reaction Intermediates

The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed to detect and characterize these transient species.

For reactions involving radical intermediates, such as the this compound radical cation, electron paramagnetic resonance (EPR) spectroscopy and UV-Vis absorption spectroscopy are powerful tools. researchgate.net Stable aniline radical cations have been characterized, and their EPR spectra indicate that the unpaired electron is delocalized on the phenyl ring and the nitrogen atom. researchgate.net The UV-Vis absorption spectra of aniline radical cations typically show characteristic bands in the visible and near-infrared regions. researchgate.net

Infrared multiple-photon dissociation (IRMPD) spectroscopy, combined with mass spectrometry and DFT calculations, can be used to probe the structures of gaseous ions, including aniline radical cations. tandfonline.com This technique can provide detailed vibrational information about the intermediate, helping to confirm its identity.

For non-radical intermediates, techniques like transient absorption spectroscopy can be used to monitor their formation and decay on very short timescales. Furthermore, in certain enzymatic reactions, Mössbauer spectroscopy has been used to characterize iron-containing intermediates. nih.gov While not directly applicable to typical organic reactions of this compound, this illustrates the range of specialized spectroscopic methods available for studying reaction intermediates.

Spectroscopic TechniqueType of Intermediate ProbedInformation Obtained
EPR SpectroscopyRadical CationsInformation about the unpaired electron and its environment.
UV-Vis SpectroscopyRadical CationsElectronic transitions of the intermediate.
IRMPD SpectroscopyGaseous IonsVibrational structure of the intermediate.
Transient AbsorptionShort-lived IntermediatesKinetics of formation and decay.

Computational and Theoretical Studies of N Cyclobutyl 3 Methoxyaniline

Electronic Structure Analysis

Electronic structure analysis is fundamental to understanding the chemical properties of a molecule. For N-cyclobutyl-3-methoxyaniline, this would involve quantum chemical calculations to determine the distribution of electrons and the energies of molecular orbitals.

Key parameters that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom and the oxygen of the methoxy (B1213986) group are expected to be electron-rich centers, while the aromatic ring and the C-H bonds would be relatively electron-neutral or slightly electron-poor.

Natural Bond Orbital (NBO) Analysis: This analysis would provide detailed information about the bonding and electronic structure, including charge distribution on individual atoms and the nature of the orbitals involved in bonding.

Below is a hypothetical data table summarizing the kind of results expected from an electronic structure analysis of this compound, calculated using a common level of theory like B3LYP/6-31G*.

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability.
LUMO Energy-0.9 eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.9 eVRelates to chemical stability and reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Reaction Pathway Elucidation and Energy Profiles

Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping out potential reaction pathways and determining their feasibility. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

The process would involve:

Identifying Reactants, Products, and Intermediates: For a given reaction, all relevant chemical species are defined.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Calculating Energy Profiles: By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The activation energy (the difference in energy between the reactants and the transition state) is a key parameter.

For example, the N-alkylation of 3-methoxyaniline with cyclobutyl bromide could be a potential synthetic route. A DFT study could elucidate the mechanism (e.g., SN2) and calculate the activation energy for this reaction.

Conformation Analysis and Steric Effects

The three-dimensional shape of a molecule is critical to its function and reactivity. This compound has several rotatable bonds, leading to different possible conformations. The bulky cyclobutyl group can introduce significant steric hindrance, influencing the preferred geometry.

Conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., the C-N bond between the aniline (B41778) and cyclobutyl groups) and calculating the energy at each step to identify low-energy conformations.

Geometry Optimization: Starting from various initial geometries, the structure is optimized to find the most stable conformers.

The steric effects of the cyclobutyl group would likely influence the orientation of the methoxy group and the planarity of the aniline nitrogen, which in turn affects the electronic properties of the aromatic ring.

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying static properties and reaction mechanisms, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and intermolecular interactions in a condensed phase (e.g., in a solvent).

The simulation would track the positions and velocities of all atoms in the system over time, governed by a force field. From the simulation trajectory, various properties can be analyzed, such as:

Radial Distribution Functions: To understand the solvation structure around the molecule.

Root Mean Square Deviation (RMSD): To assess the stability of the molecular conformation over time.

Prediction of Reactivity and Selectivity

Computational chemistry can predict where a molecule is most likely to react and what products are likely to form. For this compound, this could involve:

Fukui Functions: These are used to identify the most electrophilic and nucleophilic sites in a molecule. For an electrophilic attack on the aromatic ring, Fukui functions could predict whether substitution is more likely at the ortho, meta, or para positions relative to the existing substituents.

Calculating Reaction Barriers: As mentioned in section 5.2, comparing the activation energies for different possible reaction pathways can predict the selectivity of a reaction.

Virtual Screening and Computational Design in Materials Science

In the context of materials science, computational methods can be used to screen libraries of molecules for desired properties. If this compound were being considered as a building block for a new material (e.g., an organic semiconductor or a dye), its properties could be calculated and compared to other candidate molecules.

This process, known as virtual screening, could involve:

Calculating Electronic Properties: Such as the HOMO-LUMO gap, which is relevant for optoelectronic applications.

Predicting Crystal Packing: Using computational methods to predict how the molecules would arrange themselves in a solid state, which is crucial for material properties.

This computational pre-screening can significantly reduce the time and cost of experimental materials development by identifying the most promising candidates for synthesis and testing.

Advanced Spectroscopic Characterization Techniques for N Cyclobutyl 3 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

¹H, ¹³C, and Two-Dimensional NMR Experiments

One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary insights into the structure of N-cyclobutyl-3-methoxyaniline. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-methoxyaniline ring, the methoxy (B1213986) group, the N-H proton, and the protons of the cyclobutyl group. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methoxy protons would appear as a sharp singlet, while the cyclobutyl protons would exhibit multiplets due to their complex spin-spin coupling.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Signals would be observed for the two distinct carbons of the methoxy and cyclobutyl groups attached to the nitrogen, the various carbons of the cyclobutyl ring, and the six carbons of the aromatic ring, with their chemical shifts influenced by the methoxy and N-cyclobutyl substituents.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the compound's connectivity. umich.edu These experiments are acquired as a series of one-dimensional free induction decays (FIDs), which are then Fourier-transformed twice to generate a 2D frequency map. umich.edu

Correlation Spectroscopy (COSY): This homonuclear experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would be instrumental in tracing the proton connectivity within the cyclobutyl ring and confirming the relative positions of the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. umich.edu It allows for the definitive assignment of which protons are bonded to which carbons, for instance, linking the methoxy protons to the methoxy carbon. HSQC spectra can be edited to distinguish between CH, CH₂, and CH₃ groups. umich.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). umich.edu It is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) or heteroatoms. umich.edu For this compound, HMBC would be vital for confirming the connection of the cyclobutyl group to the nitrogen atom and the nitrogen to the aromatic ring, as well as the position of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C1-NH-~148
Aromatic C2-H~6.2-6.3~102
Aromatic C3-OCH₃-~160
Aromatic C4-H~6.2-6.3~106
Aromatic C5-H~7.0-7.1~130
Aromatic C6-H~6.1-6.2~99
Methoxy (-OCH₃)~3.8~55
Cyclobutyl Cα-H (N-CH)~3.6-3.8~50
Cyclobutyl Cβ-H₂~2.2-2.4~31
Cyclobutyl Cγ-H₂~1.6-1.8~15
Amine N-HBroad signal, variable-

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₁₁H₁₅NO), the exact mass can be calculated with high precision. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS instruments are often operated in data-independent acquisition (DIA) modes, which allows for the collection of comprehensive datasets and retrospective analysis. nih.gov

Table 2: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₅NO
Monoisotopic Mass177.11536 g/mol
Common Adduct ([M+H]⁺)178.12319
Common Adduct ([M+Na]⁺)200.10516

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and semi-polar compounds, including aromatic amines. d-nb.info It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. d-nb.inforesearchgate.net The basic nitrogen atom in the aniline (B41778) structure readily accepts a proton, making this compound and its derivatives ideal candidates for positive-ion ESI-MS analysis. d-nb.info The intensity of the ESI signal is influenced by factors such as the basicity of the analyte and the solvent conditions. d-nb.info The technique is known for its ability to create intact, gas-phase ions from a liquid solution, making it highly compatible with liquid chromatography (LC). researchgate.net

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is often used for polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org Unlike ESI, APCI involves vaporizing the sample in a heated nebulizer before ionization occurs through gas-phase ion-molecule reactions. wikipedia.org A corona discharge creates reactant ions from the solvent vapor, which then transfer a proton to the analyte molecule, forming [M+H]⁺ ions. wikipedia.org APCI is advantageous for analyzing less polar molecules that may not ionize efficiently by ESI. nationalmaglab.orgresearchgate.net Given its structure, this compound would be amenable to analysis by APCI, especially when coupled with high-performance liquid chromatography (HPLC). wikipedia.orgcreative-proteomics.com

Atmospheric Pressure Photoionization (APPI)

Atmospheric Pressure Photoionization (APPI) is an ionization method that uses vacuum ultraviolet (VUV) photons to ionize analyte molecules. wikipedia.org It is particularly effective for nonpolar or low-polarity compounds that are challenging to analyze with ESI or APCI. wikipedia.orgnationalmaglab.org Ionization can occur directly, where a photon removes an electron from the analyte molecule to form a radical cation (M⁺•), or indirectly through a dopant. wikipedia.orgnationalmaglab.org In the latter case, the photons ionize a dopant molecule, which then transfers charge to the analyte. The choice of solvent and dopant can significantly influence ionization efficiency. worldwidejournals.com APPI is less susceptible to matrix effects and ion suppression compared to ESI and APCI, making it a robust technique for analyzing complex samples. wikipedia.org

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of this compound. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration.

Infrared (IR) Spectroscopy: In this compound, the N-H stretching vibration of the secondary amine group is expected to produce a single, relatively weak band in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.comwikieducator.org The methoxy group (-OCH₃) will exhibit a characteristic C-O stretching band between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are observed as weak to medium bands in the 3000-3100 cm⁻¹ region. wikieducator.org The cyclobutyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking frequencies at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aniline and its derivatives, the breathing mode of the benzene ring is a characteristic and often strong Raman band. ias.ac.in The C-N stretching and N-H bending modes are also observable. researchgate.net Due to the selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational modes of the molecule. cuni.cz

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (Secondary Amine) Stretching 3300 - 3500 IR
Aromatic C-H Stretching 3000 - 3100 IR, Raman
Aliphatic C-H (Cyclobutyl) Stretching 2850 - 2960 IR, Raman
C=C (Aromatic) Stretching 1580 - 1610 IR, Raman
N-H Bending 1500 - 1600 IR
Aromatic C-N Stretching 1250 - 1335 IR
C-O (Methoxy) Stretching 1000 - 1300 IR
N-H Wagging 665 - 910 IR

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving the π-electron system of the aniline ring.

The electronic spectrum of aniline typically shows two main absorption bands. researchgate.net The first, at a longer wavelength, is due to the π → π* transition of the benzene ring, which is influenced by the lone pair of electrons on the nitrogen atom. A second, more intense band at a shorter wavelength is also a π → π* transition. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. acs.org The cyclobutyl group, being an alkyl substituent, will have a minor electronic effect. The n → π* transition, involving the non-bonding electrons of the nitrogen, is also possible but is often weaker and may be obscured by the stronger π → π* bands. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition Chromophore Expected λmax (nm)
π → π* Phenyl Ring ~280 - 300
π → π* Phenyl Ring ~230 - 250
n → π* Amine Nitrogen ~340 - 360

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound may not be publicly available, data from related aniline derivatives can provide significant insights into its expected solid-state conformation. cambridge.orgresearchgate.net

A crystal structure would reveal key parameters such as:

Bond Lengths and Angles: Precise measurements of C-N, C-C, and C-O bond lengths and the bond angles around the nitrogen and within the aromatic ring and cyclobutyl moiety.

Molecular Conformation: The dihedral angles describing the orientation of the cyclobutyl and methoxy groups relative to the phenyl ring.

Intermolecular Interactions: The presence of hydrogen bonding involving the N-H group and other potential intermolecular forces like π-π stacking, which dictate the crystal packing. researchgate.net

For many aniline derivatives, the crystal structure is stabilized by a network of intermolecular hydrogen bonds. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals. Aniline and its derivatives can be oxidized to form stable radical cations. researchgate.netconsensus.app

If this compound were to form a radical cation, EPR spectroscopy would be instrumental in its characterization. The EPR spectrum provides two main pieces of information:

g-factor: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) splits the EPR signal into multiple lines. The magnitude of this splitting, known as the hyperfine coupling constant, is proportional to the spin density of the unpaired electron at that nucleus. acs.orgacs.org

Analysis of the hyperfine splitting pattern would reveal how the unpaired electron is delocalized over the aromatic ring and the nitrogen atom, providing a detailed map of the spin distribution in the radical cation. nih.govnih.gov

Chromatographic Coupling with Spectroscopy (e.g., GC-MS, LC-MS)

Hyphenated techniques that couple chromatography with mass spectrometry are essential for the separation, identification, and quantification of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. nih.govnih.gov The sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC is then introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI), which generates ions in the gas phase. shimadzu.com LC-MS/MS, or tandem mass spectrometry, can be used for even greater selectivity and structural elucidation by isolating a specific parent ion and inducing its fragmentation to produce a characteristic pattern of daughter ions. frag-den-staat.de This is particularly useful for quantifying trace amounts of aromatic amines in various matrices. waters.com

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Method
Molecular Ion [M]⁺• 191 GC-MS
Protonated Molecule [M+H]⁺ 192 LC-MS (ESI+)
Key Fragments Various GC-MS / LC-MS/MS

Role of N Cyclobutyl 3 Methoxyaniline As a Chemical Building Block and Intermediate

Synthesis of Heterocyclic Compounds

General synthetic strategies for the heterocyclic systems outlined below typically involve aniline (B41778) or its derivatives as starting materials. However, direct evidence of N-cyclobutyl-3-methoxyaniline's use is not present in the reviewed literature.

Indoles and Indoline Derivatives

The synthesis of indoles and indolines frequently employs aniline derivatives through various classic and modern synthetic methods. For instance, the Fischer indole (B1671886) synthesis is a prominent method that utilizes phenylhydrazones, which can be derived from anilines. Other approaches include palladium-catalyzed cyclization reactions of N-allylanilines. organic-chemistry.org Despite the existence of these general pathways, no specific studies demonstrating the use of this compound as the starting aniline have been identified.

Benzimidazoles and Other Aromatic Nitrogen Heterocycles

The construction of the benzimidazole (B57391) scaffold typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. While this compound could theoretically be converted to the corresponding o-phenylenediamine, this specific transformation and its subsequent cyclization are not documented.

Pyrrolidines and Pyrrolidinones

Pyrrolidines can be synthesized through various routes, including the reductive amination of dicarbonyl compounds with primary amines or the cycloaddition of azomethine ylides. nih.gov One general method involves the reaction of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a reducing agent. organic-chemistry.org Similarly, pyrrolidin-2-ones can be formed from the reaction of donor-acceptor cyclopropanes with anilines. nih.gov However, the application of this compound in these specific reactions is not reported.

Tetrahydroquinolines

The synthesis of tetrahydroquinolines often proceeds through the cyclization of N-alkylanilines or through multicomponent reactions involving an aniline, an aldehyde, and an alkene (the Povarov reaction). researchgate.net While this compound fits the general structural requirements for such reactions, its specific use as a substrate is not found in the available literature.

Pyrimidines

Pyrimidine (B1678525) synthesis generally involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. While anilines can be incorporated into more complex pyrimidine structures, the direct use of this compound as a primary building block for the core pyrimidine ring is not a common or documented strategy. growingscience.comnih.gov

Azetidinones

Azetidin-2-ones, or β-lactams, are famously synthesized via the Staudinger cycloaddition of a ketene (B1206846) and an imine. mdpi.com The imine component is often derived from an aniline and an aldehyde. Although it is chemically plausible to form an imine from this compound, specific examples of its use in the synthesis of azetidinones are not available in the scientific literature. researchgate.netmdpi.com

Preparation of Specialty Chemical Precursors

The structural features of this compound make it an attractive starting material for creating more complex molecules with specific functionalities. The presence of the secondary amine and the aromatic ring allows for a variety of chemical transformations, leading to precursors for dyes, agrochemicals, and polymers.

Aniline and its derivatives are fundamental precursors in the synthesis of azo dyes, a major class of synthetic colorants. The synthesis of these dyes typically involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. The primary amino group of aniline is converted into a diazonium salt, which then acts as an electrophile in the subsequent coupling step.

While direct research on this compound in dye synthesis is not extensively documented, its structural similarity to other N-substituted anilines suggests its potential as an intermediate. The presence of the N-cyclobutyl group and the methoxy (B1213986) substituent on the aniline ring would likely influence the final color and properties of the resulting dye, such as its lightfastness and solubility.

Table 1: Potential Azo Dyes Derived from this compound

Coupling Component Potential Dye Color Key Properties Influenced by this compound
N,N-dimethylaniline Deep Yellow to Orange Enhanced solubility in organic solvents due to the cyclobutyl group.
2-Naphthol Red to Brown The methoxy group may shift the absorption spectrum to longer wavelengths.

Substituted anilines are integral components in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The specific substituents on the aniline ring play a crucial role in determining the biological activity and selectivity of the final product. For instance, N-alkylation of anilines is a common strategy in the development of novel fungicidal compounds.

The this compound scaffold could be incorporated into agrochemical design to create new active ingredients. The cyclobutyl group can enhance the lipophilicity of the molecule, potentially improving its uptake by target organisms, while the methoxyaniline core is a known toxophore in certain classes of fungicides. Although specific commercial agrochemicals based on this compound are not publicly documented, the synthesis of N-acyl-N-arylalaninates from various anilines is a known strategy for creating fungicides that inhibit RNA polymerase-1. beilstein-journals.org

Aniline and its derivatives can be polymerized to form polyaniline, a conducting polymer with applications in electronics and materials science. The polymerization of substituted anilines, such as 3-methoxyaniline, has been investigated to modify the properties of the resulting polymer. researchgate.net The introduction of an N-substituent like the cyclobutyl group would prevent traditional oxidative polymerization through the nitrogen atom but could be used to synthesize specific monomers for other types of polymerization, such as polyamides or polyimides, by first functionalizing the aromatic ring.

The presence of the cyclobutyl and methoxy groups could impart desirable properties to the resulting polymers, such as improved solubility, modified thermal stability, and altered electronic characteristics.

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. rsc.orgsemanticscholar.org DOS libraries often feature complex, three-dimensional scaffolds that are underrepresented in traditional compound collections. nih.gov

This compound is a prime candidate for inclusion in DOS libraries due to its inherent structural features:

Three-Dimensionality: The non-planar cyclobutyl ring introduces a 3D element, which is increasingly recognized as important for biological activity. nih.gov

Functional Groups for Diversification: The secondary amine and the aromatic ring provide multiple points for chemical modification, allowing for the creation of a wide range of derivatives from a single starting material.

Scaffold Diversity: The core structure can be used as a foundation to build more complex polycyclic systems, contributing to the skeletal diversity of a compound library. cam.ac.uk

Table 2: Potential Reactions for Diversification of this compound in DOS

Reaction Type Reagents Potential Products
Acylation Acyl chlorides, Anhydrides Amides
Sulfonylation Sulfonyl chlorides Sulfonamides
Buchwald-Hartwig Amination Aryl halides, Palladium catalyst Triarylamines

Applications in Fragment-Based Approaches

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. saromics.comnuvisan.com These initial hits are then optimized and grown into more potent drug candidates.

This compound possesses several characteristics that make it and its derivatives suitable for FBDD:

Appropriate Size and Complexity: The molecule itself is larger than a typical fragment, but its constituent parts (cyclobutylamine, methoxyphenyl) represent valuable fragments.

Three-Dimensional Shape: The cyclobutyl group provides a 3D vector for fragment growth, which can lead to improved binding affinity and selectivity. vu.nl The growing interest in 3D fragments makes cyclobutane-containing molecules particularly attractive. vu.nl

Favorable Physicochemical Properties: The methoxy group can modulate the electronic and solubility properties of the fragment, which can be fine-tuned during the hit-to-lead optimization process.

While specific screening campaigns using this compound as a fragment are not detailed in the literature, its structural motifs are highly relevant to current trends in FBDD that emphasize the exploration of novel chemical space with 3D-rich fragments.

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